molecular formula C11H12O2 B12837814 (E)-4-Phenyl-pent-2-enoic acid

(E)-4-Phenyl-pent-2-enoic acid

Cat. No.: B12837814
M. Wt: 176.21 g/mol
InChI Key: IEEWSHYKEAWEMY-BQYQJAHWSA-N
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Description

(E)-4-Phenyl-pent-2-enoic acid is an organic compound characterized by a phenyl group attached to a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Phenyl-pent-2-enoic acid typically involves the use of starting materials such as phenylacetic acid and crotonic acid. One common method is the Knoevenagel condensation reaction, where phenylacetic acid is reacted with crotonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Phenyl-pent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the double bond to a single bond, forming (E)-4-Phenyl-pentanoic acid.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of (E)-4-Phenyl-pentanoic acid.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

(E)-4-Phenyl-pent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-Phenyl-pent-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the double bond in the pentenoic acid chain.

    Crotonic acid: Contains a double bond but lacks the phenyl group.

    Cinnamic acid: Contains both a phenyl group and a double bond but differs in the position of the double bond.

Uniqueness

(E)-4-Phenyl-pent-2-enoic acid is unique due to the specific position of the double bond and the phenyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-4-phenylpent-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+

InChI Key

IEEWSHYKEAWEMY-BQYQJAHWSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C=CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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